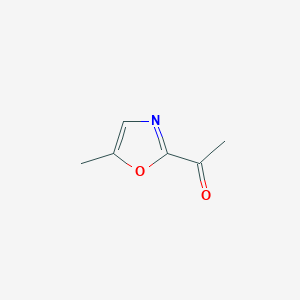
1-Methylindolizine-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylindolizine-3-carbonyl chloride is a chemical compound that has gained significant attention in the scientific research community. It is a derivative of indolizine, which is a heterocyclic organic compound. The compound has been synthesized through various methods and has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-Methylindolizine-3-carbonyl chloride is not fully understood. However, studies have shown that the compound interacts with various cellular targets, including enzymes and receptors, which may contribute to its biological activities.
Biochemical and Physiological Effects
Studies have shown that 1-Methylindolizine-3-carbonyl chloride has a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cells and reduce inflammation in animal models. It has also been shown to have antiviral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methylindolizine-3-carbonyl chloride in lab experiments is its wide range of biological activities. The compound can be used to study various cellular targets and pathways, which may have implications for the development of new drugs. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Methylindolizine-3-carbonyl chloride. One direction is to further explore its potential use as a fluorescent probe in biological imaging. Another direction is to investigate its potential use in the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
In conclusion, 1-Methylindolizine-3-carbonyl chloride is a chemical compound that has potential applications in scientific research. Its wide range of biological activities makes it a valuable tool for studying various cellular targets and pathways. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 1-Methylindolizine-3-carbonyl chloride involves the reaction of indolizine with thionyl chloride and methylamine. The reaction leads to the formation of the desired compound, which is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-Methylindolizine-3-carbonyl chloride has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The compound has also been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
Numéro CAS |
115813-14-4 |
|---|---|
Nom du produit |
1-Methylindolizine-3-carbonyl chloride |
Formule moléculaire |
C10H8ClNO |
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
1-methylindolizine-3-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO/c1-7-6-9(10(11)13)12-5-3-2-4-8(7)12/h2-6H,1H3 |
Clé InChI |
OGLDTKSWOQNDFE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CN2C(=C1)C(=O)Cl |
SMILES canonique |
CC1=C2C=CC=CN2C(=C1)C(=O)Cl |
Synonymes |
3-Indolizinecarbonylchloride,1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)









![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)

